3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one
Description
Properties
IUPAC Name |
3-[1-(4-bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-7(2)10(11-14-12(16)18-15-11)17-9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKPEQNOXRDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC(=O)N1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenoxy Intermediate: The synthesis begins with the preparation of 4-bromophenol, which is then reacted with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.
Oxadiazole Ring Formation: The bromophenoxy intermediate is then subjected to cyclization with a suitable nitrile oxide precursor under controlled conditions to form the oxadiazole ring.
Final Functionalization: The resulting oxadiazole compound is further functionalized by introducing the methylpropyl side chain through a series of substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other functional groups, leading to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the potential of 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one as an inhibitor of the main protease (M pro) of SARS-CoV-2. In a screening experiment involving a library of compounds, derivatives of 3-phenyl-1,2,4-oxadiazole were identified with promising inhibitory activity against M pro. One notable derivative exhibited an IC50 value of 5.27 μM, indicating strong antiviral potential against COVID-19 .
2. Anticancer Properties
The oxadiazole derivatives have been investigated for their anticancer properties. A study focusing on structure-activity relationships revealed that modifications to the oxadiazole core can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives showed significant inhibition of topoisomerase II, a target in cancer therapy .
3. Neuroprotective Effects
Research has also indicated that compounds similar to 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one exhibit neuroprotective effects by inhibiting acetylcholinesterase activity. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
| Compound Name | Target | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | M pro | 5.27 | Antiviral |
| Compound B | Topoisomerase II | 10.5 | Anticancer |
| Compound C | Acetylcholinesterase | 15.0 | Neuroprotective |
Table 2: Structure-Activity Relationship Studies
Case Studies
Case Study 1: Inhibition of SARS-CoV-2 M pro
A detailed study conducted on a series of oxadiazole derivatives demonstrated that structural optimization could lead to improved binding affinity and inhibitory activity against the main protease of SARS-CoV-2. The study utilized molecular docking techniques to predict binding modes and guided further modifications to enhance efficacy .
Case Study 2: Anticancer Screening
In vitro testing of various oxadiazole derivatives revealed significant cytotoxic effects on breast and lung cancer cell lines. The study established a correlation between structural modifications and increased biological activity, emphasizing the importance of functional group placement on the oxadiazole ring .
Mechanism of Action
The mechanism of action of 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the oxadiazole ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and molecular features of 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one with analogous compounds:
*Calculated based on structural analogs.
Key Observations:
The 2-methylpropyl chain in the target compound may improve membrane permeability compared to smaller substituents (e.g., aminophenyl in ).
Molecular Weight and Lipophilicity :
- Higher molecular weight analogs (e.g., ) are typically less bioavailable but may exhibit enhanced target affinity.
- The target compound’s moderate molecular weight (~356 g/mol) suggests balanced pharmacokinetic properties .
Enzyme Inhibition Potential
- Kynurenine Monooxygenase (KMO) Inhibition: Oxadiazol-5-one derivatives, such as 3-[(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropyl]-4H-1,2,4-oxadiazol-5-one, demonstrate KMO inhibition (~101% activity), a target in neurodegenerative diseases . The target compound’s bromophenyl group may similarly modulate enzyme interactions.
- GLP-1 Receptor Agonism : Orforglipron (a complex oxadiazol-5-one derivative) acts as a GLP-1 agonist, highlighting the scaffold’s applicability in metabolic disorders .
Antiviral and Antimicrobial Activity
Crystallographic and Stability Data
- Hydrogen Bonding Patterns: The oxadiazol-5-one ring can participate in hydrogen bonding, influencing crystal packing and stability . For example, 3-(4-aminophenyl)-4H-1,2,4-oxadiazol-5-one forms stable crystals with intermolecular N–H···O interactions .
- SHELX Refinement : Many analogs (e.g., ) utilize SHELX programs for crystallographic analysis, ensuring accurate structural determination .
Biological Activity
3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one is a synthetic compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Antimicrobial Activity
- Antibacterial Effects : Compounds containing the 1,3,4-oxadiazole ring have shown significant antibacterial properties. In studies involving various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, derivatives of oxadiazoles exhibited notable inhibitory effects. For instance, compounds similar to 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one demonstrated effectiveness against these pathogens, suggesting potential applications in treating bacterial infections .
- Antifungal Activity : The antifungal properties of oxadiazole derivatives were also highlighted in recent research. Studies indicated that certain oxadiazole compounds showed activity against Candida albicans, making them candidates for antifungal drug development .
Anti-inflammatory and Analgesic Properties
Research has indicated that oxadiazole derivatives possess anti-inflammatory effects. For example, a study demonstrated that certain 1,3,4-oxadiazole compounds reduced inflammation markers in vitro and in vivo models. These findings suggest that 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one could be explored further for its potential in managing inflammatory diseases .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been a focal point in recent studies. Compounds similar to 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one have shown promise in inhibiting cancer cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have reported that these compounds can modulate key signaling pathways involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several oxadiazole derivatives against E. coli, it was found that the presence of bromine substituents significantly enhanced antibacterial activity. The compound 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one was among the most effective with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
Case Study 2: Anti-inflammatory Action
A study evaluating the anti-inflammatory effects of various oxadiazole derivatives demonstrated that treatment with 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one resulted in a significant reduction of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one?
- Methodology : A common approach involves coupling 4-bromophenol derivatives with oxadiazolone precursors. For example, refluxing intermediates in phosphorus oxychloride (POCl₃) followed by extraction with dichloromethane and purification via column chromatography (NaHCO₃ washes) yields the target compound. Recrystallization from ethanol improves purity .
- Critical Parameters : Reaction time (4–6 hours), solvent polarity, and pH control during extraction (5% NaHCO₃) are critical to avoid side reactions.
Q. How can the purity and structure of this compound be validated?
- Analytical Techniques :
- LC/MS : Retention time (~1.20 min) and mass spectrometry (m/z values) confirm molecular weight .
- NMR : ¹H/¹³C NMR detects substituents (e.g., bromophenoxy and methylpropyl groups).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 generates graphical representations of molecular geometry .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but poorly soluble in water.
- Stability : Degrades under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation. Reversed-phase chromatography (acetonitrile/water with 0.1% formic acid) is effective for purification .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Strategies :
- Catalysis : Screen Pd-based catalysts for coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield homogeneity.
- DoE (Design of Experiments) : Vary temperature (80–120°C), POCl₃ stoichiometry (1.0–1.5 equiv.), and solvent systems to identify optimal conditions .
- Data Analysis : Compare yields from traditional reflux (50–60%) vs. microwave methods (70–80%) to justify scalability.
Q. What computational methods predict the compound’s bioactivity or binding affinity?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like kynurenine pathway targets (e.g., KMO inhibition ).
- QSAR Models : Correlate substituent effects (e.g., bromophenoxy vs. fluorophenyl) with IC₅₀ values.
- Validation : Cross-check computational results with enzymatic assays (e.g., IC₅₀ = 2 nM for tetrazole analogs ).
Q. How can structural analogs enhance neurotherapeutic potential?
- Case Study : Replace the oxadiazol-5-one moiety with bioisosteres like 1H-tetrazole or amide groups. For example, oxadiazolone derivatives retain KMO inhibition (101% activity), while amidation reduces potency (42%) .
- Synthetic Modifications :
- Table 1 : Activity of Analogues
| Substituent | Bioisostere | % Inhibition | IC₅₀ (nM) |
|---|---|---|---|
| Oxadiazol-5-one | None | 101% | 2 |
| 1H-Tetrazole | Tetrazole | 102.87% | 2 |
| Amide | Carboxamide | 42% | >100 |
Q. How should conflicting crystallographic data be resolved?
- Troubleshooting :
- Twinned Data : Use SHELXD for structure solution and SHELXL for refinement. High-resolution data (<1.0 Å) reduces ambiguity .
- Disordered Atoms : Apply restraints (e.g., SIMU in SHELXL) to model thermal motion.
Data Contradiction Analysis
Q. Why do LC/MS spectra show variability in [M+H]+ ion abundance?
- Root Cause : Ion suppression from residual formic acid (used in chromatography) or matrix effects.
- Mitigation : Use internal standards (e.g., deuterated analogs) and optimize MS parameters (e.g., ESI voltage, desolvation temperature) .
Q. How to address discrepancies in enzymatic inhibition assays?
- Factors :
- Substrate Concentration : Non-linear kinetics at high substrate loads.
- Batch Variability : Confirm compound purity (>95% via HPLC) and solvent composition (DMSO ≤0.1%).
- Resolution : Repeat assays in triplicate with blinded controls to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
